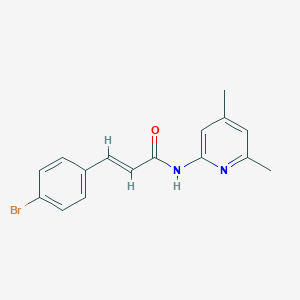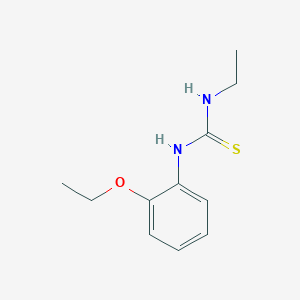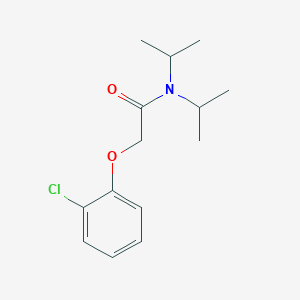![molecular formula C14H9NO3 B5810739 6-oxo-6H-benzo[c]chromene-10-carboxamide](/img/structure/B5810739.png)
6-oxo-6H-benzo[c]chromene-10-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-oxo-6H-benzo[c]chromene-10-carboxamide is a chemical compound that has been studied extensively due to its potential as a therapeutic agent. This compound is a member of the chromene family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 6-oxo-6H-benzo[c]chromene-10-carboxamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. It has also been found to induce apoptosis in cancer cells and inhibit the replication of viruses and bacteria.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. It has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-oxo-6H-benzo[c]chromene-10-carboxamide is its diverse biological activities, which make it a potential therapeutic agent for various diseases. However, its low solubility in water and poor bioavailability limit its use in vivo. Moreover, its potential toxicity and side effects need to be further investigated before it can be used in clinical trials.
Zukünftige Richtungen
Future research on 6-oxo-6H-benzo[c]chromene-10-carboxamide should focus on improving its solubility and bioavailability, as well as investigating its potential toxicity and side effects. Moreover, its mechanism of action needs to be further elucidated to understand its diverse biological activities. Future studies should also explore its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative diseases.
Conclusion:
This compound is a promising therapeutic agent that exhibits diverse biological activities. Its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative diseases, makes it an attractive target for further research. However, its low solubility and poor bioavailability limit its use in vivo, and its potential toxicity and side effects need to be further investigated. Future research should focus on improving its solubility and bioavailability, as well as investigating its mechanism of action and potential as a therapeutic agent.
Synthesemethoden
The synthesis of 6-oxo-6H-benzo[c]chromene-10-carboxamide can be achieved through various methods. One of the most commonly used methods is the condensation of salicylaldehyde and malononitrile in the presence of ammonium acetate. This reaction leads to the formation of 6-oxo-6H-benzo[c]chromene-10-carboxylic acid, which can be converted to the amide derivative using appropriate reagents.
Wissenschaftliche Forschungsanwendungen
6-oxo-6H-benzo[c]chromene-10-carboxamide has been studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities. Studies have also shown that this compound has potential as a neuroprotective agent and can be used in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
6-oxobenzo[c]chromene-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c15-13(16)9-5-3-6-10-12(9)8-4-1-2-7-11(8)18-14(10)17/h1-7H,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVCWCFPGVDIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3C(=O)N)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-fluorophenyl)-4-[(2-pyridinylthio)methyl]benzamide](/img/structure/B5810667.png)
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-benzylpiperidine](/img/structure/B5810673.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5810684.png)
![N-[4-(1-piperidinylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5810695.png)


![5-(3-nitrophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5810715.png)
![N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]benzenesulfonamide](/img/structure/B5810720.png)
![2,4-dichloro-N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5810733.png)
![N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5810741.png)

